molecular formula C11H19NNa2O6S B13447397 Sulfeptanic Acid Disodium Salt

Sulfeptanic Acid Disodium Salt

Cat. No.: B13447397
M. Wt: 339.32 g/mol
InChI Key: LYGQSBKLJBLUGQ-UHFFFAOYSA-L
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Description

Sulfeptanic Acid Disodium Salt is a compound belonging to the class of sulfonic acid salts. Sulfonic acids are characterized by the presence of a sulfonic acid group (-SO3H) attached to an organic moiety. The disodium salt form is often used due to its enhanced stability and solubility in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfeptanic Acid Disodium Salt can be synthesized through several methods. One common approach involves the sulfonation of an aromatic compound with sulfur trioxide (SO3) in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{Aromatic Compound} + SO_3 \rightarrow \text{Sulfonic Acid} ] The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the disodium salt: [ \text{Sulfonic Acid} + 2NaOH \rightarrow \text{this compound} + H_2O ]

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The sulfonation reaction is typically carried out in large reactors with precise control over temperature and pressure. The neutralization step is also optimized to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Sulfeptanic Acid Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.

    Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically require catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.

Major Products

The major products formed from these reactions include sulfonates, sulfides, thiols, and various substituted derivatives. These products have diverse applications in different fields.

Scientific Research Applications

Sulfeptanic Acid Disodium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and other sulfur-containing compounds.

    Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.

    Medicine: this compound is used in the formulation of certain pharmaceuticals, particularly as a counterion in drug salts.

    Industry: It is used in the production of detergents, dyes, and ion-exchange resins.

Mechanism of Action

The mechanism of action of Sulfeptanic Acid Disodium Salt involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged species, making it effective in ion-exchange processes. In biological systems, it can interact with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid: Another sulfonic acid with similar properties but different applications.

    Toluene Sulfonic Acid: Commonly used in organic synthesis as a catalyst.

    Naphthalene Sulfonic Acid: Used in the production of dyes and as a dispersant.

Uniqueness

Sulfeptanic Acid Disodium Salt is unique due to its specific molecular structure, which provides distinct solubility and stability characteristics. Its ability to form strong ionic bonds makes it particularly useful in applications requiring high ionic strength and stability.

Properties

Molecular Formula

C11H19NNa2O6S

Molecular Weight

339.32 g/mol

IUPAC Name

disodium;8-[methyl(2-sulfonatoethyl)amino]-8-oxooctanoate

InChI

InChI=1S/C11H21NO6S.2Na/c1-12(8-9-19(16,17)18)10(13)6-4-2-3-5-7-11(14)15;;/h2-9H2,1H3,(H,14,15)(H,16,17,18);;/q;2*+1/p-2

InChI Key

LYGQSBKLJBLUGQ-UHFFFAOYSA-L

Canonical SMILES

CN(CCS(=O)(=O)[O-])C(=O)CCCCCCC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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